Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O2S . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of the ester derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the hydrazide derivative is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The average mass of this compound is 318.434 Da and the monoisotopic mass is 318.140198 Da .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of a sterically congested piperazine derivative using a modified Bruylants approach, highlighting its utility as a pharmacologically relevant core due to the novel chemistry introduced by the second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
- Another research focused on the synthesis, characterization, and single crystal X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, also evaluating its in vitro antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Potential Biological Activity
- The discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors was reported, where a fluorine substituted tert-butoxycarbonyl group was optimized for significant inhibitory activities in enzyme-assay and cell-based assays (Chonan et al., 2011).
- Investigation into the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reporting the crystal and molecular structure which could aid in the understanding of its potential interactions and activities (Mamat et al., 2012).
Future Directions
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . Therefore, the future directions could involve exploring the potential of this compound and its derivatives in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2S/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(18)23-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWYKLOQACKPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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